molecular formula C7H5FN2O B13422419 4-(Aminooxy)-2-fluorobenzonitrile

4-(Aminooxy)-2-fluorobenzonitrile

Cat. No.: B13422419
M. Wt: 152.13 g/mol
InChI Key: VTWDUOQKWNKEDQ-UHFFFAOYSA-N
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Description

4-(Aminooxy)-2-fluorobenzonitrile is a chemical compound characterized by the presence of an aminooxy group and a fluorine atom attached to a benzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminooxy)-2-fluorobenzonitrile typically involves the introduction of an aminooxy group to a fluorobenzonitrile precursor. One common method is the reaction of 2-fluorobenzonitrile with hydroxylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as aniline or p-phenylenediamine to accelerate the formation of the oxime bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminooxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminooxy)-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminooxy)-2-fluorobenzonitrile involves its reactivity with carbonyl compounds to form stable oxime bonds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon. The formation of the oxime bond is highly chemoselective and can occur under mild conditions, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminooxy)-2-fluorobenzonitrile is unique due to the presence of both the aminooxy group and the fluorine atom, which impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in synthesis and bioconjugation, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

4-aminooxy-2-fluorobenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3H,10H2

InChI Key

VTWDUOQKWNKEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1ON)F)C#N

Origin of Product

United States

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